6-Chloro-2-methoxy-N-p-tolylacridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methoxy-N-p-tolylacridin-9-amine is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents. This compound, with its unique structural features, has garnered interest for its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxy-N-p-tolylacridin-9-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6,9-dichloro-2-methoxyacridine with p-toluidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methoxy-N-p-tolylacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of substituted acridine derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Chloro-2-methoxy-N-p-tolylacridin-9-amine involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA by inhibiting transcription and replication processes. The compound binds to DNA through intercalation between adjacent base pairs, leading to the formation of stable DNA-drug complexes . This interaction can result in cytotoxic effects, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
9-Amino-6-chloro-2-methoxyacridine: Known for its DNA intercalation properties and used in similar applications.
6,9-Dichloro-2-methoxyacridine: Used as a precursor in the synthesis of various acridine derivatives.
Quinacrine: An acridine derivative with antimalarial and antibacterial properties.
Uniqueness
6-Chloro-2-methoxy-N-p-tolylacridin-9-amine stands out due to its specific structural modifications, which enhance its binding affinity to nucleic acids and its potential biological activities. Its unique combination of chloro and methoxy groups, along with the p-tolylamine moiety, contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17ClN2O |
---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
6-chloro-2-methoxy-N-(4-methylphenyl)acridin-9-amine |
InChI |
InChI=1S/C21H17ClN2O/c1-13-3-6-15(7-4-13)23-21-17-9-5-14(22)11-20(17)24-19-10-8-16(25-2)12-18(19)21/h3-12H,1-2H3,(H,23,24) |
InChI Key |
HICBWDGPPUVAGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.